
(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine
説明
“(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of this compound is traditionally challenging due to its hindered amine motifs . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .科学的研究の応用
Amine-chelated Aryllithium Reagents: Structure and Dynamics
Amine chelated aryllithium reagents, including variants related to (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine, are used for detailed NMR studies of solution structures in various solvents. These compounds are strongly chelated and exhibit different behaviors based on the solvent and temperature. They are significant in understanding the dynamics and thermodynamics of organolithium reagents (Reich et al., 2001).
Antifungal Effects of Derivatives
Derivatives of this compound, such as 4-methoxy-N,N-dimethylpyrimidin-2-amine, have been synthesized and identified for their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These derivatives offer insights into developing new antifungal agents (Jafar et al., 2017).
Electrospray Ionization Mass Spectrometry in Radical Cation Reactions
Electrospray ionization mass spectrometry (ESI-MS) is used to investigate reactions that proceed via radical cations, including those involving (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine. This technique is critical for detecting and characterizing transient intermediates in solution (Meyer & Metzger, 2003).
Thermal Latency in Polymerization of Epoxide
Aminimide derivatives related to (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are used as thermally latent initiators for the polymerization of glycidyl phenyl ether (GPE), demonstrating significant roles in the field of polymer chemistry (Lee, Sanda & Endo, 1997).
Organo-Photocatalysts in Polymerization
Compounds including (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are investigated as organo-photocatalysts in polymerization processes, particularly in controlled radical polymerization of methacrylates. These studies are crucial in understanding and enhancing polymerization techniques under visible light (Xu et al., 2015).
Fast DKR of Amines
In dynamic kinetic resolution (DKR) of primary amine substrates, derivatives of (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are used. These studies are important in synthetic chemistry, particularly in the context of chiral synthesis and catalysis (Veld et al., 2007).
特性
IUPAC Name |
N-(2-methoxyethyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-8(9(2,3)4)10-6-7-11-5/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWALYIJCBSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



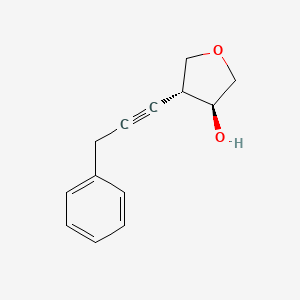
![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)
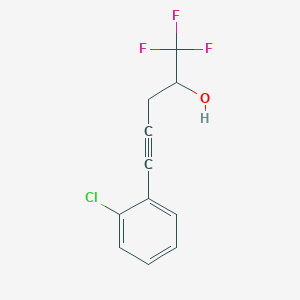

![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)

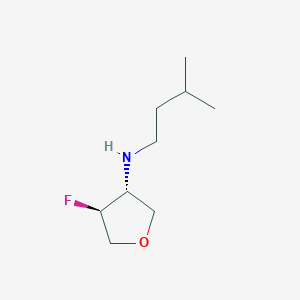


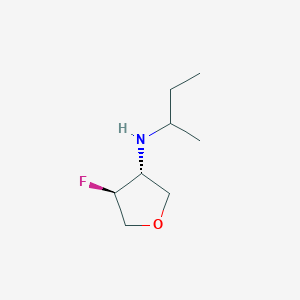
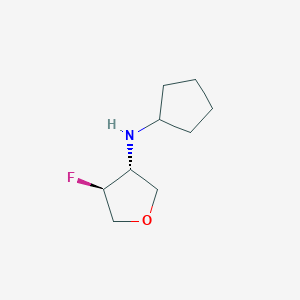
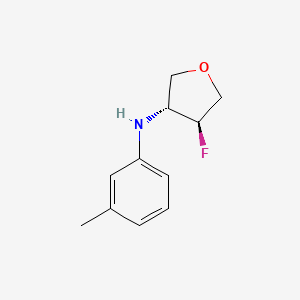
![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)